molecular formula C20H18N6O3 B2811495 N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105204-95-2

N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2811495
CAS No.: 1105204-95-2
M. Wt: 390.403
InChI Key: KPSLKHJCQQAQND-UHFFFAOYSA-N
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Description

N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a 4-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-amino-3-cyano-1H-pyrazole with formamide under acidic conditions.

    Substitution Reactions: The introduction of the 1,3-benzodioxol-5-ylmethyl group and the 4-methoxyphenyl group can be carried out through nucleophilic substitution reactions. These steps often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).

    Substitution: Electrophiles like bromine (Br~2~) or chloromethyl methyl ether (MOMCl) in the presence of Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: Used as a probe to study signal transduction pathways and cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N6-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

The unique combination of the 1,3-benzodioxol-5-ylmethyl and 4-methoxyphenyl groups in N6-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine contributes to its distinct biological activity and specificity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.

Properties

IUPAC Name

6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-27-14-5-3-13(4-6-14)23-18-15-10-22-26-19(15)25-20(24-18)21-9-12-2-7-16-17(8-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLKHJCQQAQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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